[3-(Chloromethyl)-3-phenyloxiran-2-yl]-phenylmethanone
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Overview
Description
3-(Chloromethyl)-3-phenyloxiran-2-ylmethanone is an organic compound with the molecular formula C₁₆H₁₃O₂Cl. It is a self-condensation product of phenacyl chloride, characterized by its unique structure, which includes an epoxide ring and two aromatic rings. This compound has been studied for its crystal structure and various chemical properties .
Preparation Methods
The synthesis of 3-(Chloromethyl)-3-phenyloxiran-2-ylmethanone involves the self-condensation of phenacyl chloride in an ethanol medium using an inorganic base. The reaction conditions are carefully controlled to achieve the desired product. The compound crystallizes in a monoclinic space group, with specific dihedral angles between the aromatic rings and the epoxide ring .
Chemical Reactions Analysis
3-(Chloromethyl)-3-phenyloxiran-2-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the epoxide ring or other functional groups.
Substitution: The chloromethyl group can participate in substitution reactions, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential interactions with biological molecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-3-phenyloxiran-2-ylmethanone involves its interaction with molecular targets through its functional groups. The epoxide ring and chloromethyl group are particularly reactive, allowing the compound to participate in various chemical pathways. These interactions can lead to the formation of new bonds and the modification of existing structures .
Comparison with Similar Compounds
Similar compounds to 3-(Chloromethyl)-3-phenyloxiran-2-ylmethanone include:
4,4’-Dichlorobenzophenone: This compound has a similar structure but lacks the epoxide ring, making it less reactive in certain chemical reactions.
Phenacyl chloride: The precursor to 3-(Chloromethyl)-3-phenyloxiran-2-ylmethanone, it shares some structural similarities but differs significantly in its reactivity and applications. The uniqueness of 3-(Chloromethyl)-3-phenyloxiran-2-ylmethanone lies in its combination of an epoxide ring and two aromatic rings, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
25181-42-4 |
---|---|
Molecular Formula |
C16H13ClO2 |
Molecular Weight |
272.72 g/mol |
IUPAC Name |
[3-(chloromethyl)-3-phenyloxiran-2-yl]-phenylmethanone |
InChI |
InChI=1S/C16H13ClO2/c17-11-16(13-9-5-2-6-10-13)15(19-16)14(18)12-7-3-1-4-8-12/h1-10,15H,11H2 |
InChI Key |
DFVPJGHZWCBBRN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2C(O2)(CCl)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2C(O2)(CCl)C3=CC=CC=C3 |
25181-43-5 14403-01-1 |
|
Origin of Product |
United States |
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